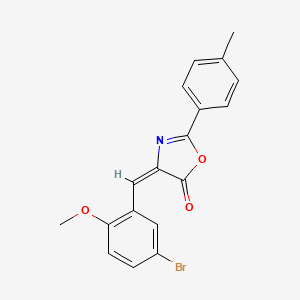
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is a chemical compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine is not fully understood. However, it has been reported to act on various receptors in the central nervous system, including the GABA-A and NMDA receptors. This compound has also been shown to have a modulatory effect on the release of neurotransmitters, such as dopamine and glutamate.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to have a potent analgesic effect in various animal models of pain. This compound has also been reported to have an anti-inflammatory effect, reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have an anticonvulsant effect, reducing the frequency and severity of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine in lab experiments is its high purity and availability. This compound has been synthesized in large quantities, making it readily available for research purposes. Additionally, it has shown promising results in various studies, making it a subject of interest for researchers worldwide.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the major limitations is its potential toxicity. Although it has been reported to have a good safety profile, further studies are needed to fully understand its toxicity profile. Additionally, its mechanism of action is not fully understood, which could limit its potential applications in scientific research.
Direcciones Futuras
There are several future directions that could be explored in the research of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine. One potential direction is the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and toxicity profile. This compound also has potential applications in the treatment of neurodegenerative diseases, which could be explored further in future studies.
Conclusion
In conclusion, this compound is a promising compound with potential applications in scientific research. Its synthesis has been optimized in various studies, making it readily available for research purposes. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide. However, further studies are needed to fully understand its mechanism of action and toxicity profile.
Métodos De Síntesis
The synthesis of 1-(5-tert-butoxy-2-hexyn-1-yl)piperidine involves the reaction of 5-tert-butoxy-2-hexyn-1-ol with piperidine in the presence of a catalyst. This method has been reported to yield high purity and good yield of the desired compound. The synthesis of this compound has been optimized in various studies, making it readily available for research purposes.
Aplicaciones Científicas De Investigación
1-(5-tert-butoxy-2-hexyn-1-yl)piperidine has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. This compound has also been shown to have a potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-[5-[(2-methylpropan-2-yl)oxy]hex-2-ynyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO/c1-14(17-15(2,3)4)10-6-9-13-16-11-7-5-8-12-16/h14H,5,7-8,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTUHWZIBQWJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5090077.png)
![N-[2-(phenylthio)ethyl]nicotinamide](/img/structure/B5090079.png)
![N-[1-(4-biphenylyl)ethyl]urea](/img/structure/B5090087.png)

![4-(2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5090098.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B5090103.png)
![N-(3'-methoxy-2-biphenylyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide](/img/structure/B5090121.png)

![N-{2-methyl-5-[6-oxo-1-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-1,6-dihydro-3-pyridazinyl]phenyl}propanamide](/img/structure/B5090133.png)

![N-(4-methoxybenzyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methylthiourea](/img/structure/B5090140.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5090148.png)
![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
